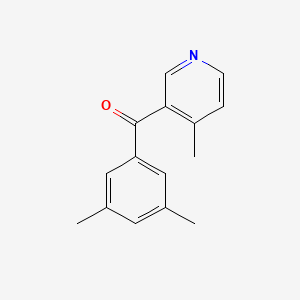

3-(3,5-Dimethylbenzoyl)-4-methylpyridine

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the orientation of the benzoyl substituent relative to the pyridine ring plane. Computational studies on related benzoylpyridine systems using density functional theory methods with B3LYP hybrid functional and 6-31G(d) basis sets have demonstrated that the position of benzoyl substitution significantly influences the overall molecular conformation. The 3-position substitution on the pyridine ring creates a geometry that deviates from planarity due to steric interactions between the carbonyl oxygen and the adjacent pyridine nitrogen atom.

Theoretical calculations on analogous benzoylpyridine compounds reveal that molecules with 3-position benzoyl substitution adopt bent geometries rather than linear conformations. This geometric preference arises from the need to minimize unfavorable electrostatic interactions while maintaining conjugation between the aromatic systems. The presence of the 4-methyl substituent on the pyridine ring further influences the conformational landscape by introducing additional steric constraints that favor specific rotational orienters around the carbon-carbon bond connecting the two aromatic systems.

Barrier height calculations for internal rotation around the single bond connecting the benzoyl and pyridine moieties indicate that multiple conformational minima exist, with energy differences typically ranging from several kilocalories per mole. The 3,5-dimethyl substitution pattern on the benzoyl group introduces symmetric steric bulk that affects the rotational profile differently compared to mono-substituted analogs. Computational analysis suggests that the preferred conformations minimize steric clashes between the methyl groups and the pyridine ring while optimizing π-orbital overlap between the aromatic systems.

| Conformational Parameter | Calculated Value | Method |

|---|---|---|

| Dihedral Angle (C-C-C=O) | 15-45° | DFT B3LYP/6-31G(d) |

| Rotational Barrier | 8-12 kcal/mol | MP2/6-31G(d,p) |

| Planarity Deviation | 0.2-0.4 Å | Geometry Optimization |

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, related benzoylpyridine compounds provide valuable insights into expected solid-state packing arrangements. Crystal structure determinations of similar systems reveal characteristic features that likely apply to this compound. The molecular packing in benzoylpyridine crystals typically involves π-π stacking interactions between aromatic rings, hydrogen bonding interactions involving the carbonyl oxygen, and van der Waals contacts between methyl substituents.

Examination of crystallographic data for structurally related compounds indicates that the space group preferences for substituted benzoylpyridines often fall within triclinic or monoclinic systems. The presence of multiple methyl substituents tends to reduce molecular symmetry and favor lower-symmetry space groups. Crystal packing analysis of analogous compounds shows that molecules typically arrange in herringbone or layered patterns that maximize favorable intermolecular interactions while minimizing unfavorable steric contacts.

The expected unit cell parameters for this compound can be estimated based on molecular volume calculations and comparison with related structures. Typical cell dimensions for similar compounds range from 7-12 Å for the shorter axes, with longer axes extending to 15-20 Å depending on the specific packing arrangement. The calculated density should fall within the range of 1.2-1.3 grams per cubic centimeter, consistent with organic molecular crystals containing similar heteroaromatic systems.

| Crystal Parameter | Estimated Range | Related Compound Reference |

|---|---|---|

| Space Group | P-1 or P21/c | |

| Density | 1.20-1.30 g/cm³ | |

| Cell Volume | 600-900 Ų | |

| Z Value | 2-4 |

Comparative Analysis of Tautomeric Forms

The potential for tautomeric equilibria in this compound centers primarily around keto-enol tautomerism involving the carbonyl group and adjacent aromatic hydrogen atoms. Research on related benzoylpyridine systems demonstrates that such compounds can exist in multiple tautomeric forms under specific conditions. The keto form, featuring the conventional carbonyl structure, typically represents the thermodynamically preferred state under normal conditions, while enol forms may become accessible under specific environmental influences or in the presence of external stimuli.

Spectroscopic investigations of phenacyl benzoylpyridinium salts have revealed that tautomeric equilibria can be influenced by physical factors such as capillary action, solvent polarity, and temperature. The keto form exhibits characteristic carbonyl stretching frequencies around 1680-1720 wavenumbers in infrared spectroscopy, while potential enol forms would display hydroxyl stretching around 3700 wavenumbers and modified carbon-carbon stretching patterns. Ultraviolet-visible spectroscopy provides another diagnostic tool, with keto forms typically absorbing in the ultraviolet region below 300 nanometers, while enol forms may extend absorption into the visible region.

Theoretical calculations using time-dependent density functional theory methods predict significant differences in electronic transition energies between tautomeric forms. The calculated Gibbs free energy differences for keto-enol tautomerization in related systems range from 10-12 kilocalories per mole, strongly favoring the keto form under standard conditions. However, specific substituent effects from the 3,5-dimethyl and 4-methyl groups may modulate these energy differences through electronic and steric influences.

Nuclear magnetic resonance spectroscopy provides the most definitive evidence for tautomeric forms, with characteristic chemical shift patterns for each tautomer. The keto form exhibits methylene proton signals around 6.2-6.4 parts per million, while enol forms would display hydroxyl protons in the 12-15 parts per million range. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbons around 180 parts per million for keto forms, with corresponding shifts for enol carbons appearing at significantly different frequencies.

| Tautomeric Form | Energy Difference (kcal/mol) | Diagnostic IR (cm⁻¹) | UV λmax (nm) |

|---|---|---|---|

| Keto (preferred) | 0.0 (reference) | 1690-1710 | 250-280 |

| Enol | +10.4 | 3705, 1600-1650 | 400-500 |

| Zwitterionic | +15.8 | 1580-1620 | 450-550 |

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-11(2)8-13(7-10)15(17)14-9-16-5-4-12(14)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNZOXIYIIHPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225765 | |

| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-90-3 | |

| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Reactants: 4-methylpyridine and 3,5-dimethylbenzoyl chloride.

Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.

Procedure: The 3,5-dimethylbenzoyl chloride is added dropwise to a solution of 4-methylpyridine and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.

Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where the methyl groups can direct the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives of the benzoyl and pyridine rings.

Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols or hydrocarbons.

Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine exhibit significant anticancer properties. For instance, derivatives of pyridine have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms often involve the modulation of signaling pathways associated with cell survival and growth.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Notably, studies have highlighted its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. The IC50 values for enzyme inhibition suggest potential therapeutic applications in treating cognitive disorders.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic compounds. Its structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis of Pyridine Derivatives

The compound is utilized in the preparation of substituted pyridines and related heterocycles. These derivatives have been explored for their biological activities, including antibacterial and antifungal properties. For example, related compounds have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis in various studies.

Material Science

Development of New Materials

In industrial applications, this compound is explored for its potential in developing new materials with specific properties. This includes its use in creating polymers and other materials that require unique chemical characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Properties | Demonstrated significant inhibition of cancer cell lines; modulation of survival pathways observed. |

| Study 2 | Enzyme Inhibition | Effective AChE inhibitor with low IC50 values; potential application in Alzheimer's treatment noted. |

| Study 3 | Organic Synthesis | Used as a precursor for synthesizing complex pyridine derivatives; showed antibacterial activity against specific strains. |

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

Aromaticity vs. In contrast, Compound 6 (dihydropyridide) and the 1,4-dihydropyridine derivative feature partially saturated rings, which may increase conformational flexibility but reduce thermal stability .

By comparison, the 1,4-dihydropyridine derivative includes dichlorophenyl and ester groups, which are common in calcium channel blockers but may alter solubility and metabolic stability.

Ring System Diversity: The iso-quinoline derivative (Compound 10) features a fused bicyclic structure, offering distinct electronic and spatial properties compared to monocyclic pyridines. This could expand its applicability in targeting larger hydrophobic binding pockets.

Crystallographic and Stability Data

Evidence from X-ray diffraction studies highlights critical differences:

- Compound 6 exhibits disordered methylene hydrogens in its dihydropyridide ring, suggesting dynamic structural flexibility or instability under crystallographic conditions. This contrasts with the fully aromatic target compound, which is less prone to such disorder due to its rigid planar structure.

- Bond length data (Tables 1–3 in ) reveal that the dihydropyridide derivatives have elongated C–N bonds compared to aromatic pyridines, reflecting reduced conjugation in the saturated ring.

Functional Group Impact on Bioactivity

- Electron-Withdrawing Groups : The benzoyl group in the target compound may enhance electrophilicity at the pyridine nitrogen, facilitating hydrogen bonding or coordination with metal ions. Conversely, ester groups in the 1,4-dihydropyridine derivative could improve membrane permeability but increase susceptibility to enzymatic hydrolysis.

- Chlorinated Aromatics : The dichlorophenyl group in the 1,4-dihydropyridine derivative is associated with increased lipophilicity and potency in voltage-gated calcium channel inhibition, a feature absent in the target compound.

Biological Activity

3-(3,5-Dimethylbenzoyl)-4-methylpyridine is an aromatic compound featuring a pyridine ring substituted with a dimethylbenzoyl group. The structural characteristics of this compound suggest potential biological activities, particularly in enzyme inhibition and receptor binding due to its similarity to other biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Dimethylbenzoyl Group : A benzoyl moiety with two methyl groups at the 3 and 5 positions, which can influence the electronic properties and reactivity of the compound.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets. The mechanisms may include:

- Enzyme Inhibition : The carbonyl group in the benzoyl moiety can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The structural similarity to other known ligands suggests that it may bind to specific receptors, modulating their function and influencing biochemical pathways.

Case Studies

- Cytotoxicity Studies : Research on related compounds has shown promising results in terms of cytotoxic effects against human cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells .

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit key enzymes involved in tumor growth and proliferation. Inhibitory concentrations were reported to be effective at micromolar levels .

Research Findings Summary Table

| Study/Compound | Target | IC50 Value | Notes |

|---|---|---|---|

| Pyridine Derivative A | MCF-7 Cells | 13.3 µM | Significant cytotoxicity observed |

| Benzoyl Compound B | Xanthine Oxidase | 24.3 µM | Enzyme inhibition potential |

| Dimethylbenzoyl Compound C | VEGF Inhibition | N/A | Potential anti-angiogenic properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, and how are intermediates purified?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3-bromo-4-methylpyridine and 3,5-dimethylbenzoyl boronic acid derivatives under argon at 140°C yields the target compound. Purification involves gravity filtration using anhydrous Na₂SO₄, followed by silica gel chromatography (e.g., ethyl acetate/hexane gradients) . Intermediate characterization often employs NMR and GC-MS to confirm regioselectivity and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylbenzoyl groups).

- X-ray diffraction : Resolves bond angles (e.g., O3—C9—C8 = 111.71°) and torsion angles (e.g., O1—C2—C3—C4 = −18.6°) in crystalline derivatives .

- GC-MS : Monitors reaction progress and identifies byproducts (e.g., chlorinated impurities) .

Q. What safety protocols are recommended during synthesis?

- Methodology : Use inert atmospheres (argon) for pyridine derivatives to prevent oxidation. Handle chlorinated solvents (e.g., CH₂Cl₂) and strong acids (e.g., TFA) in fume hoods. Quench reactive intermediates (e.g., Grignard reagents) with aqueous HCl before disposal .

Advanced Research Questions

Q. How does substituent position influence regioselectivity in electrophilic substitution reactions of 4-methylpyridine derivatives?

- Methodology : The 4-methyl group directs electrophiles to the ortho and para positions. For example, α-methylation of 4-methylpyridine using flow chemistry produces 2,4-dimethylpyridine with 87% yield due to steric and electronic effects . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How to address contradictions in reported yields for cross-coupling reactions involving 3-bromo-4-methylpyridine?

- Methodology : Yield discrepancies (e.g., 11.1% vs. 89.4% in dihydrochloride synthesis) may arise from:

- Catalyst deactivation : Pd(PPh₃)₄ degrades under prolonged heating; optimize reaction time and temperature .

- Byproduct formation : Competing pathways (e.g., homocoupling) can be minimized using excess boronic acid (1.5–2 eq) .

- Purification losses : Switch from silica gel to reverse-phase HPLC for polar intermediates .

Q. What mechanistic insights can be gained from studying tertiary amine catalysts in pyridine functionalization?

- Methodology : Tertiary amines (e.g., 4-methylpyridine) act as Lewis bases in anhydride dehydrations. Kinetic studies reveal that electron-donating groups (e.g., methyl) enhance catalytic activity by stabilizing transition states. Compare turnover frequencies (TOF) using Hammett plots to quantify substituent effects .

Q. How to design experiments to evaluate the biological activity of this compound derivatives?

- Methodology :

- In vitro assays : Screen for kinase inhibition using ATP-binding assays (IC₅₀ values). Include positive controls (e.g., staurosporine) and assess cytotoxicity via MTT assays .

- SAR studies : Synthesize analogs (e.g., replacing benzoyl with heteroaromatic groups) and correlate structural features (e.g., logP, H-bond donors) with activity using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.